REACTION_SMILES
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[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[CH3:1][S-:2].[CH3:4][O:5][c:6]1[c:7]([CH2:8][Br:9])[cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1.[Na+:3]>>[CH3:1][S:2][CH2:8][c:7]1[c:6]([O:5][CH3:4])[cH:13][cH:12][c:11]([N+:14](=[O:15])[O-:16])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])cc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])cc1CSC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |